(4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compounds 2-(1,3-dioxoisoindol-2-yl)butanoic acid and 3-(1,3-dioxoisoindol-2-yl)benzoic acid are structurally similar to the requested compound. They both contain the 1,3-dioxoisoindol-2-yl group, which is also present in the requested compound.
Synthesis Analysis
A paper titled “Novel Synthesis of N-(1,3-Dioxoisoindol-2-yl)aminothiocarbohydrazide” discusses the synthesis of a compound containing the 1,3-dioxoisoindol-2-yl group . The synthesis involves the reaction of phthalic anhydride with thiocarbohydrazide .Molecular Structure Analysis
The molecular structures of 2-(1,3-dioxoisoindol-2-yl)butanoic acid and 3-(1,3-dioxoisoindol-2-yl)benzoic acid can provide some insight into the structure of the requested compound. These compounds share the 1,3-dioxoisoindol-2-yl group with the requested compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1,3-dioxoisoindol-2-yl)butanoic acid and 3-(1,3-dioxoisoindol-2-yl)benzoic acid could provide some insight into the properties of the requested compound. For example, the molecular formula and average mass of these compounds are known .properties
IUPAC Name |
(4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(15)20/h1-4,9H,5-6H2,(H2,14,18)(H,16,17)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBMYGDAHSAJPJ-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H](CCC(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
CAS RN |
2614-09-7 |
Source
|
Record name | NSC92155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.